molecular formula C6H4BrF5OS B1377055 2-Bromo-4-(pentafluorothio)phenol CAS No. 1426290-12-1

2-Bromo-4-(pentafluorothio)phenol

Cat. No.: B1377055
CAS No.: 1426290-12-1
M. Wt: 299.06 g/mol
InChI Key: YPWCCOJAIASGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(pentafluorothio)phenol is a chemical compound that belongs to the class of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pentafluorothio)phenol typically involves the reaction of 3-bromo-4-hydroxyphenol with sulfur pentafluoride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pentafluorothio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfur-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenylsulfur compounds.

Scientific Research Applications

2-Bromo-4-(pentafluorothio)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pentafluorothio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxyphenylsulfur trifluoride
  • 3-Bromo-4-hydroxyphenylsulfur tetrafluoride
  • 3-Bromo-4-hydroxyphenylsulfur hexafluoride

Uniqueness

2-Bromo-4-(pentafluorothio)phenol is unique due to its specific combination of bromine, hydroxyl, and sulfur pentafluoride groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity and potential for diverse applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-bromo-4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5OS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWCCOJAIASGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.